4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline
Overview
Description
- The fluoro group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Industrial Production Methods: Industrial production of 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline typically involves a multi-step process One common method is the “Click” chemistry approach, which is known for its efficiency and selectivity
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Formation of the Triazole Ring:
- The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Chemical Reactions Analysis
Types of Reactions: 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline can undergo various chemical reactions, including:
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Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidation products.
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Reduction:
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
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Substitution:
- The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluoro group on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol, tetrahydrofuran).
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, acetonitrile).
Major Products Formed:
- Oxidation products, reduced derivatives, and substituted compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline has several scientific research applications, including:
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Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
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Biology:
- Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II .
- Studied for its interactions with biological macromolecules.
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Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
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Industry:
- Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity . This interaction can disrupt the enzyme’s function, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 4-(1H-1,2,3-triazol-1-yl)aniline
- 4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline
- 4-(4-phenyl-1H-1,2,3-triazol-1-yl)aniline
Comparison:
- The introduction of the fluoro group can increase the compound’s lipophilicity and metabolic stability, making it a more potent inhibitor in biological systems.
4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline: stands out due to the presence of both the ethyl and fluoro groups, which can enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(4-ethyltriazol-1-yl)-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-2-7-6-15(14-13-7)8-3-4-10(12)9(11)5-8/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVFPQFPRSBRLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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